molecular formula C18H17I2NO5 B601868 Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) CAS No. 886203-79-8

Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid)

Numéro de catalogue: B601868
Numéro CAS: 886203-79-8
Poids moléculaire: 581.15
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) is a useful research compound. Its molecular formula is C18H17I2NO5 and its molecular weight is 581.15. The purity is usually > 95%.
BenchChem offers high-quality Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Levothyroxine (L-T4) is a synthetic form of the thyroid hormone thyroxine, widely used in the treatment of hypothyroidism and other thyroid-related disorders. The compound 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid is a structural analog of levothyroxine, and understanding its biological activity is crucial for assessing its potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure features a diiodophenyl group, which is characteristic of thyroid hormones, along with an acetamido group that may influence its biological properties. The synthesis process involves several steps, including the coupling of 3,5-diiodo L-Tyrosine with various reagents to form the desired compound, as outlined in patent literature .

Pharmacokinetics

Absorption and Bioavailability : Similar to levothyroxine, this compound is expected to be absorbed primarily in the small intestine. The bioavailability could be influenced by factors such as food intake and gastrointestinal health, mirroring the pharmacokinetic profile of levothyroxine itself .

Distribution : The volume of distribution (Vd) for compounds related to levothyroxine typically ranges from 11 to 15 L, indicating extensive tissue distribution. Protein binding is also significant, with over 99% binding to serum proteins being common for thyroid hormones .

The biological activity of 2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) propanoic acid likely involves:

  • Genomic Effects : The compound may enter cells and bind to thyroid hormone receptors (TRs), leading to the regulation of gene transcription associated with metabolism and growth .
  • Non-genomic Effects : It may also exert rapid effects on cellular metabolism without direct gene transcription, influencing pathways such as signal transduction and ion transport .

Biological Activity

Thyroid Hormone Activity : Given its structural similarity to levothyroxine, this compound likely possesses similar biological activities, including:

  • Metabolic Regulation : Enhancing basal metabolic rate and influencing carbohydrate and lipid metabolism.
  • Developmental Roles : Crucial for normal growth and development in fetuses and children.

Case Studies

A review of clinical case studies highlights the relevance of structurally related compounds in treating thyroid disorders. For instance:

  • Case Study on Hypothyroidism Treatment : A patient with Hashimoto’s disease showed improved thyroid function when treated with a compounded formulation containing similar analogs to levothyroxine .
  • Hyperthyroidism Cases : Instances where patients experienced adverse effects due to compounded products containing L-T4 analogs have been documented. These cases underscore the importance of monitoring thyroid function tests (TFTs) when using such compounds .

Research Findings

Recent studies have demonstrated that compounds related to levothyroxine can exhibit varying degrees of biological activity depending on their structural modifications:

  • In vitro Studies : Research indicates that modifications can enhance receptor affinity or alter pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects .
  • Comparative Studies : Comparative analysis between levothyroxine and its analogs suggests that while they share similar mechanisms, differences in potency and efficacy can arise due to structural variations .

Propriétés

Numéro CAS

886203-79-8

Formule moléculaire

C18H17I2NO5

Poids moléculaire

581.15

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.